![molecular formula C19H22N4O2S B2509774 (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034431-14-4](/img/structure/B2509774.png)
(4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For example, the crystal structure of a related compound was reported to be triclinic with specific dimensions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, compound 5a was found to inhibit the catalytical activity of PARP1 at various concentrations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the empirical formula of a related compound is C17H20N4S with a molecular weight of 312.43 .Scientific Research Applications
Insecticides and Pest Control
The compound’s structure, which combines a pyridine ring with a piperazine moiety, suggests potential insecticidal properties. Researchers have synthesized novel derivatives based on classical serotonin receptor ligands. These 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives were designed and synthesized using ionic liquid-supported parallel synthesis. Some of these compounds displayed selective insecticidal bioactivities against tested pests .
Anti-Tubercular Agents
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These compounds hold promise as potential agents in the fight against tuberculosis .
Cytotoxic Activity
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was screened for in vitro cytotoxic activity against various cancer cell lines. The results indicate potential applications in cancer research .
Poly (ADP-Ribose) Polymerase (PARP) Inhibition
Compounds with a similar structure were developed to target PARP in human breast cancer cells. These derivatives showed comparable cell viability loss to the known PARP inhibitor Olaparib .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with phenylalanine–trna ligase alpha and beta subunits .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Result of Action
Similar compounds have been observed to cause loss of cell viability in certain cell lines .
Safety and Hazards
properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-19(16-4-3-8-21-18(16)25-15-6-13-26-14-15)23-11-9-22(10-12-23)17-5-1-2-7-20-17/h1-5,7-8,15H,6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAHPUFFAFTLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone |
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